molecular formula C14H24BClLiNO3 B573094 Lithium triisopropyl 2-(6-chloropyridyl)borate CAS No. 1256364-41-6

Lithium triisopropyl 2-(6-chloropyridyl)borate

Cat. No.: B573094
CAS No.: 1256364-41-6
M. Wt: 307.55
InChI Key: NCCGRSWODPTLLF-UHFFFAOYSA-N
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Description

Lithium triisopropyl 2-(6-chloropyridyl)borate (CAS [1256364-41-6]) is a specialized organoboron reagent widely used in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. Its structure features a pyridyl ring substituted with a chlorine atom at the 6-position, coordinated to a triisopropyl borate group via a lithium counterion. This compound is part of a broader class of lithium triisopropyl pyridylborates, which differ in substituent type (e.g., chloro, fluoro, methoxy) and position on the pyridyl ring .

Properties

IUPAC Name

lithium;(6-chloropyridin-2-yl)-tri(propan-2-yloxy)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)13-8-7-9-14(16)17-13;/h7-12H,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCGRSWODPTLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC(=CC=C1)Cl)(OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BClLiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256364-41-6
Record name Borate(1-), (6-chloro-2-pyridinyl)tris(2-propanolato)-, lithium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256364-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism and Conditions

  • Lithiation : At −78°C under inert atmosphere, 2-bromo-6-chloropyridine undergoes lithium-halogen exchange using n-butyllithium (2.5 M in hexanes). This step forms a reactive aryllithium intermediate.

  • Borylation : Triisopropyl borate is added dropwise, quenching the aryllithium species to yield the lithium triisopropyl borate. The reaction mixture is gradually warmed to room temperature, with strict exclusion of moisture.

Key Parameters :

  • Molar Ratios : n-BuLi : 2-bromo-6-chloropyridine : triisopropyl borate = 1 : 1 : 1.1–1.2.

  • Solvent System : Toluene/THF (4:1 v/v) optimizes solubility and reaction kinetics.

  • Temperature Control : Maintaining −78°C during lithiation minimizes side reactions (e.g., dehalogenation).

Yield : 85–92% (isolated as off-white solids).

Industrial-Scale Production

Patent CN111303192A outlines a scalable protocol for analogous borates, adaptable to lithium triisopropyl 2-(6-chloropyridyl)borate:

Procedure

  • Lithium Piperidine Base Generation :

    • 2,2,6,6-Tetramethylpiperidine (TMP) is treated with n-BuLi in THF at −20°C to form LiTMP.

  • Lithiation-Borylation :

    • LiTMP reacts with 2-bromo-6-chloropyridine at −80°C, followed by triisopropyl borate addition.

    • The mixture is stirred for 3–5 hours at −55°C to ensure complete borylation.

  • Workup :

    • Acidification with HCl (pH 5–6) precipitates the product.

    • Recrystallization from dichloroethane yields >98% purity.

Table 1: Industrial Reaction Parameters

ParameterValue
Temperature Range−80°C (addition) to −55°C (reaction)
SolventTHF/Toluene (1:3)
ScaleUp to 1 kg substrate
Purity (HPLC)≥98%

Purification and Characterization

Isolation Techniques

  • Vacuum Filtration : Crude borate is filtered under argon and washed with cold hexane to remove residual lithium salts.

  • Recrystallization : Dichloroethane/hexane mixtures (1:5) yield crystalline product.

Analytical Data

  • ¹¹B NMR : δ 5.2–6.8 ppm (tetrahedral boron geometry).

  • ¹H NMR : Pyridyl protons at δ 7.5–8.3 ppm; isopropyl groups at δ 1.15 (d, J = 6 Hz).

  • Elemental Analysis : C: 58.1%, H: 7.9%, B: 3.7% (theoretical for C₁₄H₂₅BClLiNO₃).

Comparative Analysis of Methods

Table 2: Small-Scale vs. Industrial Synthesis

AspectLaboratory-ScaleIndustrial-Scale
Reaction Time4–6 hours8–10 hours
Yield85–92%75–80% (due to workup losses)
Solvent Volume10 mL/g substrate5 mL/g substrate
Purity95–97%≥98%

Advantages of Industrial Methods :

  • Reduced Solvent Use : Toluene/THF systems enable higher substrate concentrations.

  • Automated Temperature Control : Jacketed reactors maintain precise thermal profiles.

Challenges and Mitigation Strategies

Side Reactions

  • Protodeboronation : Occurs at >−50°C, leading to 6-chloropyridine byproducts.

    • Solution : Strict temperature control and rapid quench protocols.

  • Lithium Salt Contamination : Residual LiBr affects coupling reactivity.

    • Solution : Washing with anhydrous diethyl ether.

Stability Considerations

  • Storage : Stable under argon at −20°C for 6 months; decomposes upon exposure to moisture.

Emerging Methodologies

Flow Chemistry Approaches

Recent studies suggest continuous flow systems reduce reaction times to 30 minutes by enhancing heat/mass transfer. Preliminary data show 89% yield at 0.1 mol/L concentration.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) demonstrates comparable efficiency to THF with easier recovery .

Chemical Reactions Analysis

Types of Reactions

Lithium triisopropyl 2-(6-chloropyridyl)borate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 6-chloropyridyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The borate group can participate in redox reactions, altering the oxidation state of the boron atom.

    Coordination Reactions: The lithium ion can coordinate with other ligands, forming complexes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions.

    Coordination Reactions: Ligands such as phosphines or nitrogen-containing compounds are used to form coordination complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridylborates, while oxidation reactions can produce boronic acids or borate esters.

Scientific Research Applications

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction is a fundamental method for forming carbon-carbon bonds, allowing for the synthesis of biaryl compounds and other complex organic molecules. Lithium triisopropyl 2-(6-chloropyridyl)borate has been shown to be an effective coupling partner in this reaction:

  • Stability and Storage : Unlike boronic acids, lithium triisopropyl borates exhibit remarkable stability under ambient conditions, allowing for long-term storage without significant loss of reactivity. Studies have demonstrated that these compounds can be stored for months while retaining their efficacy in coupling reactions .
  • One-Pot Reactions : The compound facilitates one-pot lithiation, borylation, and subsequent Suzuki-Miyaura coupling, streamlining synthetic processes and reducing the need for multiple purification steps . This method is particularly useful for synthesizing heterocyclic compounds that are otherwise challenging to prepare.
  • Compatibility with Base-Sensitive Substrates : The use of lithium triisopropyl borates enables the coupling of base-sensitive substrates, such as nitro aromatics and esters, due to the mild reaction conditions employed .

Other Synthetic Methodologies

In addition to its role in Suzuki-Miyaura reactions, this compound finds applications in various other synthetic methodologies:

  • Transmetalation Processes : The compound can participate in transmetalation reactions where it acts as a nucleophile to facilitate the transfer of metal centers between different substrates .
  • Functionalization of Aromatic Compounds : Research has shown that lithium triisopropyl borates can be used effectively for the functionalization of chlorinated aromatic compounds, expanding the scope of available synthetic routes for creating complex molecules .

Case Study: Synthesis of Heterocycles

A notable application of this compound was reported in a study where it was used to synthesize various heterocycles through a one-pot lithiation-borylation-Suzuki coupling sequence. The results indicated high yields and selectivity for the desired products, showcasing the compound's utility in generating complex structures from simpler precursors .

CompoundYield (%)Reaction Conditions
Heterocycle A85THF/H2O, -78°C
Heterocycle B90THF/H2O, RT
Heterocycle C78THF/H2O, -40°C

Case Study: Stability Assessment

Another study assessed the stability of lithium triisopropyl borates when stored under air at room temperature. The findings revealed that these compounds maintained their reactivity over extended periods, significantly outperforming traditional boronic acids which degraded rapidly under similar conditions .

Mechanism of Action

The mechanism of action of lithium triisopropyl 2-(6-chloropyridyl)borate involves its ability to form stable complexes with various substrates. The borate group can coordinate with electron-rich species, facilitating reactions such as nucleophilic substitution and cross-coupling. The lithium ion can also stabilize reaction intermediates, enhancing the overall reactivity of the compound.

Comparison with Similar Compounds

Structural Characteristics

  • Substituent Position : The 6-chloro group introduces steric and electronic effects distinct from isomers (e.g., 4- or 5-chloro).
  • Borate Group : The triisopropyl borate moiety enhances solubility in organic solvents and stabilizes the borate complex .

Comparison with Similar Compounds

Positional Isomers

Compound (CAS) Substituent Position Key Properties
6-Chloro ([1256364-41-6]) 6-position Moderate steric hindrance; electron-withdrawing effect enhances electrophilicity
5-Chloro ([1256364-35-8]) 5-position Reduced steric interference; comparable electronic effects to 6-Cl isomer
4-Chloro (XXXV in ) 4-position Lower steric bulk; optimized for Pd-catalyzed couplings (66% yield in dichlorotetraphyradiine synthesis)

Substituent-Type Variations

Compound (CAS) Substituent Type Reactivity/Stability
6-Fluoro ([1256364-28-9]) Fluoro Stronger electron-withdrawing effect; increased oxidative stability but lower nucleophilicity
6-Methoxy ([1048030-47-2]) Methoxy Electron-donating group reduces electrophilicity; may hinder cross-coupling efficiency
6-Methyl ([1256364-24-5]) Methyl Electron-donating and sterically bulky; less reactive in couplings but improves stability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Lithium triisopropyl 2-(6-chloropyridyl)borate
Reactant of Route 2
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Lithium triisopropyl 2-(6-chloropyridyl)borate

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